molecular formula C19H14O3S B15219743 Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate

Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate

Cat. No.: B15219743
M. Wt: 322.4 g/mol
InChI Key: GZOMDBMESMKZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural motifs of benzo[b]thiophene and 2H-chromene. These two moieties are known for their significant biological and chemical properties. Benzo[b]thiophene is a sulfur-containing heterocycle, while 2H-chromene is an oxygen-containing heterocycle. The combination of these two structures in a single molecule can potentially lead to unique chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with 2H-chromene derivatives under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the 2H-chromene moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigation as a potential therapeutic agent due to its combined heterocyclic structure, which may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: Use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The sulfur and oxygen atoms in the heterocyclic rings can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzo[b]thiophene derivatives: Known for their antimicrobial and anticancer activities.

    2H-chromene derivatives: Exhibiting a range of biological activities including anticancer, anticonvulsant, and antimicrobial properties.

Uniqueness: The combination of benzo[b]thiophene and 2H-chromene in a single molecule is unique and can lead to synergistic effects, enhancing the compound’s overall biological activity and chemical reactivity compared to individual benzo[b]thiophene or 2H-chromene derivatives.

This detailed article provides a comprehensive overview of Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14O3S

Molecular Weight

322.4 g/mol

IUPAC Name

1-benzothiophen-3-ylmethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H14O3S/c20-19(14-9-13-5-1-3-7-17(13)21-10-14)22-11-15-12-23-18-8-4-2-6-16(15)18/h1-9,12H,10-11H2

InChI Key

GZOMDBMESMKZGK-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CSC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.